

Application Notes: Solid-Phase Synthesis of Oligonucleotides with Methylphosphonate Linkages

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Compound of Interest		
Compound Name:	5'-DMTr-T-Methyl	
	phosphonamidite	
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Introduction

Oligonucleotides containing methylphosphonate linkages, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, represent a significant class of nucleic acid analogs. This modification renders the internucleotide linkage uncharged, which imparts several desirable properties for therapeutic and research applications.[1][2] Methylphosphonate oligonucleotides exhibit increased nuclease resistance and enhanced cellular uptake compared to their natural phosphodiester counterparts.[1][2][3] These characteristics make them valuable tools in the development of antisense therapies, aptamers, and other nucleic acid-based drugs. [1]

Key Features and Applications

- Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by cellular nucleases, leading to a longer biological half-life.[1][2]
- Enhanced Cellular Uptake: The neutral charge of the methylphosphonate linkage facilitates passive diffusion across cell membranes, improving intracellular delivery.[1][2]
- Antisense Applications: Methylphosphonate oligonucleotides can bind to complementary
 mRNA sequences, inhibiting protein translation. Their stability and cellular uptake make them



promising candidates for antisense drugs.[1]

 Probes and Diagnostics: The unique properties of these modified oligonucleotides make them suitable for various diagnostic and research applications.

While beneficial, the incorporation of methylphosphonate linkages can in some cases lower the affinity for target sequences and may not support RNase H activity.[1] Therefore, chimeric oligonucleotides, containing both methylphosphonate and standard phosphodiester or phosphorothioate linkages, are often synthesized to balance these properties.[4]

Experimental Protocols

1. Reagent Preparation

Proper preparation of reagents is critical for successful solid-phase synthesis of methylphosphonate oligonucleotides.



Reagent	Preparation and Handling		
Methyl Phosphonamidite Monomers	Dissolve in anhydrous acetonitrile. For dG methyl phosphonamidite, anhydrous tetrahydrofuran may be required for complete dissolution.[5] Store under an inert atmosphere and protect from moisture, as they are sensitive to hydrolysis.[6]		
Activator Solution	A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT) in anhydrous acetonitrile is commonly used.[7]		
Oxidizing Solution	A solution of 0.02 M iodine in a mixture of THF/Pyridine/Water. A low-water oxidizing solution (0.25% water) is recommended to minimize hydrolysis of the methylphosphonite intermediate.[6]		
Capping Reagents	Cap A: Acetic anhydride in THF/Pyridine. Cap B: 16% N-Methylimidazole in THF.[7]		
Deblocking Solution	3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[7]		

2. Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry protocols, with modifications to accommodate the methyl phosphonamidite monomers.[8] The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Step-by-Step Synthesis Cycle:

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the supportbound nucleoside by treatment with the deblocking solution.[7]
- Coupling: The methyl phosphonamidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of



5 minutes is recommended for syntheses at 1 μmole scale or below.[5]

- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[7]
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.

This cycle is repeated for each monomer addition until the desired sequence is synthesized.

Synthesis Cycle Workflow



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Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.

Quantitative Parameters for Synthesis

Parameter	Value/Range	Reference
Coupling Efficiency	>95%	[6]
Coupling Time	1-5 minutes	[5][6]
Monomer Concentration	Standard concentrations as per synthesizer recommendations	[5]
Activator Concentration	0.25 - 0.5 M	[7]
Oxidizer Water Content	0.25%	[6]

3. Cleavage and Deprotection

The cleavage and deprotection of methylphosphonate oligonucleotides require milder basic conditions than standard oligonucleotides to prevent degradation of the methylphosphonate

Methodological & Application





backbone.[5][9] A one-pot procedure is highly recommended for improved yield.[9][10][11]

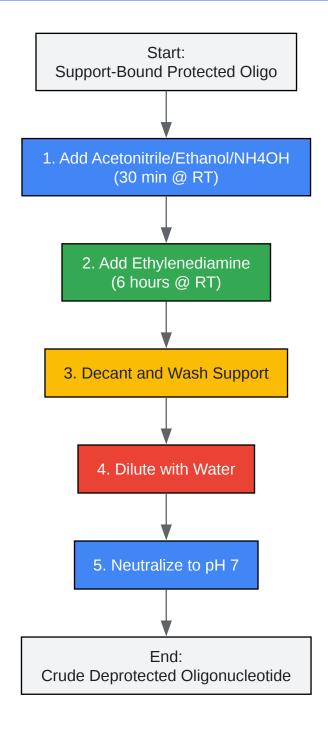
One-Pot Deprotection Protocol:

- Air-dry the solid support in the synthesis column and transfer it to a sealed vial.[5]
- Add 0.5 mL of a solution of acetonitrile/ethanol/concentrated ammonium hydroxide (45:45:10) to the support.[5]
- Incubate at room temperature for 30 minutes.[9][10][12]
- Add 0.5 mL of ethylenediamine to the vial and continue incubation at room temperature for 6 hours.[5][9][10][12]
- Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).[5]
- Combine the supernatant and washes, then dilute to 15 mL with water.
- Neutralize the solution to pH 7 with 6 M hydrochloric acid in acetonitrile/water (1:9).[5]

This method has been shown to improve product yield by as much as 250% compared to older two-step methods.[10][11][12] The use of acetyl-protected dC (Ac-dC) monomers is recommended to prevent transamination of deoxycytidine residues during the ethylenediamine treatment.[5]

Deprotection Workflow





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Caption: One-pot cleavage and deprotection workflow for methylphosphonate oligonucleotides.

4. Purification

The crude oligonucleotide solution can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Due to the reduced polarity of methylphosphonate



oligonucleotides, they may have poor solubility in aqueous solutions, which should be considered during purification.[13]

RP-HPLC Purification Protocol:

- Equilibrate a preparative RP-HPLC column (e.g., Hamilton PRP-1) with 0.05 M triethylammonium acetate (TEAA), pH 7.0.
- Load the neutralized crude oligonucleotide solution onto the column.
- Elute the oligonucleotide using a gradient of acetonitrile in 0.05 M TEAA. For
 oligonucleotides containing chirally pure Rp methylphosphonate linkages, a reverse gradient
 of 60-30% acetonitrile in 0.1 M ammonium acetate, pH 6, on a normal phase column has
 been used.[6]
- Collect the fractions containing the full-length product.
- Desalt the purified oligonucleotide using a suitable method, such as a desalting cartridge or size-exclusion chromatography.

Summary of Deprotection Side Reactions

Base Modification	Reagent	Extent of Side Reaction	Mitigation Strategy	Reference
N4-bz-dC Transamination	Ethylenediamine	Up to 15%	Use N4-ibu-dC or N4-Ac-dC monomers.[5]	[10][11][12]
O6 Displacement on dG	Ethylenediamine	Minor	Pre-treatment with dilute ammonia.	[9][10][11]

By following these detailed protocols and considering the specific chemical properties of methylphosphonamidites, researchers and drug development professionals can successfully synthesize high-quality methylphosphonate oligonucleotides for a variety of applications.



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